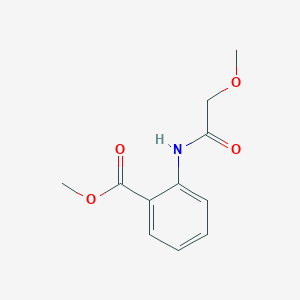

Methyl 2-(2-methoxyacetamido)benzoate

概要

説明

Methyl 2-(2-methoxyacetamido)benzoate is an organic compound with the molecular formula C11H13NO4. It is a derivative of benzoic acid and is characterized by the presence of a methoxyacetamido group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-methoxyacetamido)benzoate typically involves the esterification of 2-(2-methoxyacetamido)benzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

化学反応の分析

Types of Reactions

Methyl 2-(2-methoxyacetamido)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The methoxy and acetamido groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

科学的研究の応用

Pharmaceutical Applications

1.1 Antimicrobial Activity

Methyl 2-(2-methoxyacetamido)benzoate has shown promising antimicrobial properties. Studies indicate that derivatives of benzoic acid, including this compound, exhibit activity against various bacterial strains. For example, a study demonstrated that modifications in the acetylamino group significantly enhance the antimicrobial efficacy of benzoate derivatives against pathogens like Escherichia coli and Staphylococcus aureus.

1.2 Anti-inflammatory Properties

Research has suggested that this compound can be utilized in developing anti-inflammatory drugs. Its structural analogs have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. A notable case study highlighted its potential in reducing inflammation in animal models, suggesting avenues for further exploration in human therapeutics.

1.3 Drug Delivery Systems

The compound is also being researched for its role in drug delivery systems. Its ability to form stable complexes with various drugs makes it a candidate for enhancing the bioavailability and controlled release of pharmaceuticals. A recent study focused on its use as a carrier for non-steroidal anti-inflammatory drugs (NSAIDs), demonstrating improved solubility and therapeutic efficacy.

Agricultural Applications

2.1 Pesticidal Properties

this compound has been evaluated for its insecticidal properties. Research indicates that it can act as an effective contact insecticide against pests such as aphids and whiteflies, which are significant threats to crop yields. A comprehensive study reported that formulations containing this compound resulted in over 80% mortality rates in treated pest populations.

2.2 Repellent Effects

The compound has also been explored for its repellent effects against agricultural pests. In laboratory settings, it demonstrated effectiveness in repelling common pests like bed bugs and certain moth species, indicating potential use in integrated pest management strategies.

Organic Synthesis Applications

3.1 Synthesis of Complex Molecules

this compound serves as a versatile building block in organic synthesis. It is utilized in the synthesis of various bioactive compounds through reactions such as acylation and amidation. For instance, it has been employed to synthesize complex molecules relevant to medicinal chemistry, including potential anticancer agents.

3.2 Ligand in Catalytic Reactions

The compound has been used as a ligand in metal-catalyzed reactions, facilitating the formation of carbon-carbon bonds essential for creating complex organic structures. Studies have shown that using this compound as a ligand can improve reaction yields significantly compared to traditional methods.

Case Studies and Data Tables

作用機序

The mechanism of action of Methyl 2-(2-methoxyacetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyacetamido group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Similar Compounds

Methyl 2-methoxybenzoate: Similar in structure but lacks the acetamido group.

Methyl 2-acetamidobenzoate: Similar but lacks the methoxy group.

Methyl 2-(2-hydroxyacetamido)benzoate: Similar but has a hydroxy group instead of a methoxy group.

Uniqueness

Methyl 2-(2-methoxyacetamido)benzoate is unique due to the presence of both methoxy and acetamido groups, which confer specific chemical properties and reactivity. This dual functionality makes it a versatile compound for various research applications.

生物活性

Methyl 2-(2-methoxyacetamido)benzoate is an organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings, providing a comprehensive overview of its significance in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound, with the chemical formula CHNO, features a methoxy group and an acetamido group attached to a benzoate structure. This configuration allows for various interactions with biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The methoxy and acetamido groups can form hydrogen bonds and other non-covalent interactions, which may alter the function of these molecular targets. The compound's mechanism of action is still under investigation, but preliminary studies suggest it may be involved in enzyme inhibition and modulation of protein interactions.

Antimicrobial Properties

Research indicates that compounds structurally related to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzoic acid have shown antifungal and antibacterial properties, suggesting that this compound may also possess similar activities .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of methyl benzoates on human cell lines. For example, methyl benzoate derivatives demonstrated varying degrees of cytotoxicity against HEK293 (human kidney) and CACO2 (human colon) cells. Concentrations exceeding 5.5 mM were particularly detrimental, leading to over 90% reduction in cell viability in certain assays . While specific data on this compound is limited, these findings suggest a potential for cytotoxic effects that warrant further exploration.

Study on Structure-Activity Relationships

A study focused on the structure-activity relationships (SAR) of benzoate derivatives highlighted the importance of functional groups in determining biological activity. The presence of methoxy and acetamido groups was linked to enhanced activity against certain pathogens, indicating that modifications to the benzoate core can significantly influence efficacy .

Synthesis and Applications

This compound serves as a valuable precursor in organic synthesis, particularly in the development of bioactive compounds. Its versatility allows it to be employed in creating new pharmaceuticals with potential applications across various therapeutic areas, including anti-inflammatory and anticancer drugs .

Summary Table of Biological Activities

特性

IUPAC Name |

methyl 2-[(2-methoxyacetyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-15-7-10(13)12-9-6-4-3-5-8(9)11(14)16-2/h3-6H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSAWKDSWWJRGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356901 | |

| Record name | Methyl 2-(2-methoxyacetamido)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134017-42-8 | |

| Record name | Methyl 2-(2-methoxyacetamido)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。